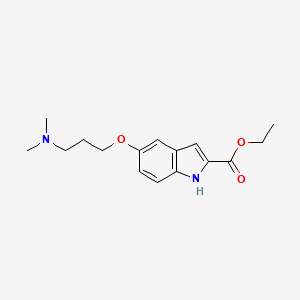
2-Bromo-1-(6-fluoro-5-methylpyridin-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(6-fluoro-5-methylpyridin-3-yl)ethan-1-one is an organic compound that belongs to the class of halogenated ketones. This compound features a bromine atom and a fluorine atom attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(6-fluoro-5-methylpyridin-3-yl)ethan-1-one typically involves the bromination of 1-(6-fluoro-5-methylpyridin-3-yl)ethan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(6-fluoro-5-methylpyridin-3-yl)ethan-1-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-bromo-1-(6-fluoro-5-methylpyridin-3-yl)ethanol.
Oxidation: Formation of 2-bromo-1-(6-fluoro-5-methylpyridin-3-yl)ethanoic acid.
Applications De Recherche Scientifique
2-Bromo-1-(6-fluoro-5-methylpyridin-3-yl)ethan-1-one is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Used in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2-Bromo-1-(6-fluoro-5-methylpyridin-3-yl)ethan-1-one exerts its effects depends on its interaction with molecular targets. The bromine and fluorine atoms can form strong interactions with active sites of enzymes or receptors, potentially inhibiting their activity. The carbonyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one
- 2-Bromo-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-one
- 2-Bromo-1-(6-fluoro-3-methylpyridin-3-yl)ethan-1-one
Uniqueness
2-Bromo-1-(6-fluoro-5-methylpyridin-3-yl)ethan-1-one is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This dual halogenation can enhance its reactivity and binding affinity in various chemical and biological contexts, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H7BrFNO |
|---|---|
Poids moléculaire |
232.05 g/mol |
Nom IUPAC |
2-bromo-1-(6-fluoro-5-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H7BrFNO/c1-5-2-6(7(12)3-9)4-11-8(5)10/h2,4H,3H2,1H3 |
Clé InChI |
YWSPUJAVXSLBFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1F)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-oxo-2-[(1S,2S,10S,11S,13S,14R,15S,17R)-2,13,15-trimethyl-5-oxo-14-propanoyloxy-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]ethyl] propanoate](/img/structure/B12961490.png)










